molecular formula C6H8ClNO2 B12882799 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride

3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B12882799
M. Wt: 161.58 g/mol
InChI Key: HXJCKYRKQXIFKH-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride (CAS 1955492-57-5) is a valuable chemical building block in organic synthesis and medicinal chemistry research. With the molecular formula C6H8ClNO2 and a molecular weight of 161.59 g/mol, this compound serves as a crucial precursor for the development of novel pharmacologically active molecules . Pyrrole-2-carboxylic acid derivatives are recognized as integral molecular fragments in bioactive marine natural products and synthetic anti-infectives . Specifically, this methyl-substituted pyrrole scaffold is of significant interest for designing inhibitors of bacterial enzymes, such as DNA gyrase B, a validated target for antibacterial agents . Research indicates that modifying the pyrrole moiety, as with this 3-methyl derivative, can fine-tune the physical properties and retain potent, low nanomolar on-target inhibitory activity while potentially reducing overall compound lipophilicity . The compound is provided for research applications only. It is essential to consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment, avoid breathing dust/fume, and use only in a well-ventilated area, as it may cause skin and eye irritation .

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h2-3,7H,1H3,(H,8,9);1H

InChI Key

HXJCKYRKQXIFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Protected Pyrrole Intermediates and Subsequent Deprotection

A common approach involves multi-step synthesis starting from protected amino acid derivatives, followed by cyclization and functional group modifications:

  • Step 1: Formation of Protected Pyrrole Intermediates
    Starting with amino acid derivatives such as tert-butoxycarbonyl (Boc)-protected amino esters, strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) are used at low temperatures (-78°C) to generate enolates. These intermediates react with formylating agents (e.g., acetic formic anhydride or formic pivalic anhydride) to introduce formyl groups, facilitating cyclization to dihydro-pyrrole intermediates.

  • Step 2: Cyclization and Esterification
    The reaction mixture is warmed and quenched, followed by extraction and purification. The dihydro-pyrrole intermediates often bear ester groups (e.g., methoxycarbonyl) at the 4-position, which can be hydrolyzed or modified later.

  • Step 3: Deprotection and Hydrolysis
    Treatment with trifluoroacetic acid (TFA) at low temperature (5°C) removes Boc protecting groups, yielding free pyrrole derivatives. Hydrolysis of esters to carboxylic acids is achieved using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF) at room temperature overnight, followed by acidification to pH 3 and extraction to isolate the carboxylic acid.

  • Step 4: Formation of Hydrochloride Salt
    The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing solubility and stability for further applications.

Comparative Data Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Enolate formation LHMDS or LDA in THF -78°C 1–1.5 hours - Under nitrogen atmosphere
Formylation Acetic formic anhydride or formic pivalic anhydride -78°C to -70°C 3–8 hours - Dropwise addition, temperature control
Quenching and extraction Acetic acid, water, ethyl acetate 5°C to room temp - - Organic phase dried over MgSO4
Deprotection (Boc removal) Trifluoroacetic acid (TFA) in methylene chloride 5°C to 25°C 4 hours 75–95 Column chromatography purification
Hydrolysis of ester to acid LiOH in water/THF 25°C Overnight ~100 Acidify to pH 3, extract with ethyl acetate
Salt formation HCl in aqueous solution Room temperature - - Produces hydrochloride salt

Research Findings and Optimization Notes

  • Yield Optimization: Use of low temperatures during enolate formation and formylation steps is critical to control regioselectivity and prevent side reactions.

  • Purification: Column chromatography is essential after deprotection to isolate pure pyrrole derivatives with high enantiomeric excess (ee > 99% reported in related pyrrolidine derivatives).

  • Scalability: The described methods have been demonstrated on multi-gram scales with consistent yields, indicating potential for industrial application.

  • Catalyst Use: Hydrogenation steps employing Pd/C catalysts under controlled pressure and temperature improve stereochemical purity and yield in related pyrrole derivative syntheses.

Chemical Reactions Analysis

Halogenation Reactions

The pyrrole ring undergoes regioselective electrophilic substitution. Chlorination and fluorination are well-documented:

  • Chlorination : Treatment with N-chlorosuccinimide (NCS) in dichloromethane at room temperature introduces chlorine at the 4-position of the pyrrole ring (adjacent to the methyl group) due to directing effects of the electron-donating methyl substituent .
    Example :

    3-Methyl-1H-pyrrole-2-carboxylic acid → 4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid
    Yield : 61% (via crystallization) .

  • Fluorination : Selectfluor in acetonitrile/acetic acid at 0°C achieves fluorination at the 3-position , forming 3-fluoro derivatives .

Reaction TypeReagent/ConditionsPositionYieldReference
ChlorinationNCS, DCM, r.t.461%
FluorinationSelectfluor, 0°C376%

Esterification and Amide Formation

The carboxylic acid group is readily modified:

  • Esterification : Reaction with ethanol and catalytic HCl under reflux yields the ethyl ester, enhancing solubility for further reactions .
    Example :

    3-Methyl-1H-pyrrole-2-carboxylic acid + EtOH → Ethyl 3-methyl-1H-pyrrole-2-carboxylate
    Yield : 85–93% .

  • Amide Coupling : Coupling with amines (e.g., 2-aminobenzothiazoles) using HATU/DIPEA in DMF forms bioactive amides .
    Example :

    Reaction with 2-aminobenzothiazole → 3-Methyl-1H-pyrrole-2-carboxamide
    Activity : Anti-tuberculosis (MIC < 0.016 μg/mL) .

Reaction TypeReagent/ConditionsProduct ClassYieldApplication
EsterificationEtOH, HCl, refluxEthyl ester85–93%Solubility enhancement
Amide CouplingHATU, DIPEA, DMFPyrrole-2-carboxamide39–75%Antimicrobial agents

Reduction and Oxidation

  • Aldehyde Reduction : The Clemmensen reduction (Zn/HCl in dioxane) converts aldehyde intermediates to methyl groups .
    Example :

    Ethyl 3-fluoro-5-formylpyrrole-2-carboxylate → Ethyl 3-fluoro-5-methylpyrrole-2-carboxylate
    Yield : Quant. conversion via Zn-mediated reduction .

  • Oxidation : SO₃-pyridine complex in DMSO oxidizes alcohols to aldehydes, enabling further functionalization .

Friedel-Crafts Acylation

The methyl group activates the pyrrole ring for electrophilic acylation. For example, trichloroacetylation using AlCl₃ yields 2-trichloroacetyl derivatives, pivotal in synthesizing halogenated analogs .

Salt Formation and Deprotonation

  • The hydrochloride salt is stable under acidic conditions but deprotonates in basic media (e.g., NaOH), regenerating the free carboxylic acid .

  • Reprotonation with HCl restores solubility for purification .

Biological Activity Correlations

Structural modifications directly impact bioactivity:

  • Chlorinated Derivatives : Exhibit enhanced anti-tuberculosis activity (IC₅₀ < 10 nM against E. coli DNA gyrase) .

  • Fluorinated Analogs : Improved metabolic stability and selectivity for bacterial targets (e.g., M. tuberculosis MmpL3) .

DerivativeBiological ActivityIC₅₀/MIC
4-Chloro-3-methylDNA gyrase inhibition<10 nM
3-Fluoro-5-methylAnti-tuberculosis (MmpL3 inhibition)<0.016 μg/mL

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds, including 3-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, exhibit promising antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of gram-positive bacteria, making them potential candidates for developing new antibiotics .

Anti-HIV Activity
Another significant application is in the development of anti-HIV agents. A series of pyrrole derivatives have been synthesized and evaluated for their ability to act as entry antagonists against HIV-1. The modifications to the pyrrole structure, including the introduction of various substituents, have led to compounds with enhanced antiviral activity .

Biochemical Research

Enzyme Inhibition
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride has been studied for its role as an inhibitor of specific enzymes such as gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and thus represent important targets for antibiotic development. The compound demonstrated low nanomolar inhibition against these enzymes, indicating its potential as a scaffold for further drug design .

Material Science

Polymer Development
In material science, pyrrole derivatives are utilized in the synthesis of conductive polymers. The incorporation of 3-methyl-1H-pyrrole-2-carboxylic acid hydrochloride into polymer matrices can enhance electrical conductivity and thermal stability, making these materials suitable for applications in flexible electronics and sensors .

Cosmetic Applications

Skin Care Formulations
Due to its biochemical properties, this compound is also explored in cosmetic formulations aimed at improving skin health. Pyrrole derivatives have been investigated for their antioxidant properties, which can contribute to skin protection against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that modifications at the carboxylic acid position significantly influenced antimicrobial activity. Compounds with halogen substitutions showed increased efficacy against Staphylococcus aureus, highlighting the importance of structural variations in enhancing biological activity.

Case Study 2: Anti-HIV Agents

In a preclinical study, a library of 5-arylpyrrole-2-carboxylic acids was synthesized and tested for anti-HIV activity. The results indicated that specific substitutions on the pyrrole ring improved binding affinity to viral proteins, leading to a significant reduction in viral entry into host cells.

Data Table: Summary of Applications

Application AreaCompound DerivativeKey Findings
Medicinal ChemistryAntimicrobial derivativesEffective against gram-positive bacteria
Anti-HIV agentsLow nanomolar inhibition of HIV entry
Biochemical ResearchEnzyme inhibitorsInhibition of gyrase/topoisomerase IV
Material ScienceConductive polymersEnhanced electrical conductivity
Cosmetic ApplicationsSkin care formulationsAntioxidant properties beneficial for skin

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Key Research Findings

  • Electron-Withdrawing Groups: Trifluoromethyl or cyano substituents (e.g., in 210 or 255) enhance metabolic stability but may reduce solubility .
  • Steric Effects : Bulky 4-substituents (e.g., cyclopropyl in 254 ) hinder enzymatic degradation but complicate synthesis .
  • Salt Forms : Hydrochloride salts (e.g., Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride) are preferred in drug development for their predictable pharmacokinetics .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride?

Answer:
Common synthetic routes involve:

  • Ester hydrolysis : Starting from methyl or ethyl esters of pyrrole-carboxylic acids under acidic or basic conditions. For example, methyl esters can be hydrolyzed using aqueous HCl (6M) at reflux for 12–24 hours .
  • Coupling reactions : Utilizing intermediates like 3-methylpyrrole derivatives with activated carboxyl groups (e.g., acid chlorides) followed by HCl salt formation .
  • Optimized conditions : Reaction temperatures between 90–100°C and extended reaction times (17+ hours) improve yields, as demonstrated in analogous pyrrole syntheses .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

  • 1H NMR : Focus on aromatic protons (δ 11.5–13.5 ppm for NH groups) and methyl substituents (δ 2.5–2.6 ppm). Use DMSO-d6 as a solvent to resolve exchangeable protons .
  • LCMS/ESIMS : Confirm molecular ion peaks ([M+H]+) and purity (>95% by HPLC). For example, ESIMS at m/z 311.1 was used for a related pyrrole-carboxylic acid derivative .
  • Elemental analysis : Validate chloride content via titration or ion chromatography to confirm hydrochloride formation .

Advanced: How can contradictions in spectroscopic data during characterization be resolved?

Answer:

  • Cross-validation : Compare NMR data with computationally predicted spectra (e.g., DFT calculations) to confirm assignments .
  • Alternative solvents : Test in CDCl3 or D2O to observe solvent-dependent shifts and resolve overlapping peaks .
  • Supplementary techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline) to resolve ambiguities .

Basic: How can solubility properties be determined experimentally if literature data is unavailable?

Answer:

  • Stepwise titration : Add incremental volumes of solvent (water, DMSO, ethanol) to a known mass of the compound until full dissolution.
  • UV-Vis spectroscopy : Measure absorbance changes in saturated solutions to estimate solubility limits .
  • Hansen Solubility Parameters : Use computational tools (e.g., HSPiP) to predict compatible solvents based on molecular structure .

Advanced: What strategies optimize reaction conditions for higher yields?

Answer:

  • Temperature modulation : Increase reaction temperatures to 90–100°C to accelerate hydrolysis or coupling, as seen in analogous syntheses .
  • Catalyst screening : Test Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2) to enhance reactivity .
  • In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: How can computational tools aid in retrosynthesis planning?

Answer:

  • AI-driven platforms : Tools like Pistachio or Reaxys provide one-step synthesis routes by analyzing reaction databases. Input the target structure to generate feasible precursors .
  • Feasibility scoring : Prioritize routes with high "plausibility" scores (>0.5) and minimal side products .
  • Template relevance models : Leverage databases (e.g., BKMS_METABOLIC) to identify analogous reactions for pyrrole derivatives .

Advanced: What methods identify and quantify impurities in the compound?

Answer:

  • HPLC-UV/ELSD : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate impurities. Compare retention times with reference standards .
  • LC-HRMS : Identify unknown impurities via exact mass matching (e.g., articaine-related impurities in hydrochloride salts) .
  • Pharmacopeial guidelines : Follow EP/ICH protocols for impurity profiling, including limits for genotoxic impurities (<1 ppm) .

Basic: What stability considerations are critical for storage?

Answer:

  • Moisture control : Store in desiccators with silica gel, as hydrochloride salts are hygroscopic .
  • Temperature : Keep at 2–8°C for long-term stability; avoid freeze-thaw cycles to prevent decomposition .
  • Light protection : Use amber vials to prevent photodegradation of the pyrrole ring .

Advanced: How should researchers handle compounds with incomplete characterization data?

Answer:

  • Provisional validation : Use orthogonal techniques (e.g., HRMS + 1H NMR) to confirm core structure even if full characterization is pending .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 3-methylpyrrole derivatives) for property extrapolation .
  • Risk assessment : Flag uncharacterized batches for restricted use (e.g., exploratory assays only) until data is complete .

Advanced: What are best practices for environmental hazard mitigation?

Answer:

  • WGK classification : Assume water hazard class 2 (hazardous to aquatic life) based on structurally related hydrochlorides .
  • Neutralization protocols : Treat waste with sodium bicarbonate to neutralize HCl before disposal .
  • Regulatory compliance : Adhere to REACH and local guidelines for hazardous solid waste (UN3077) .

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